N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide
Description
N-[3-(3-Methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide is a synthetic compound featuring a chromene (4H-chromen-4-one) core substituted at the 2-position with a cyclohexanecarboxamide group and at the 3-position with a 3-methoxyphenyl moiety. The chromene scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The cyclohexanecarboxamide group contributes conformational rigidity due to the chair conformation of the cyclohexane ring, as observed in structurally related thiourea derivatives .
Properties
IUPAC Name |
N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-17-11-7-10-16(14-17)20-21(25)18-12-5-6-13-19(18)28-23(20)24-22(26)15-8-3-2-4-9-15/h5-7,10-15H,2-4,8-9H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXYGSJMEKTJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced chromen-4-one analogs. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive compound with various biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways .
Comparison with Similar Compounds
Structural Analogs with Varied Aryl Substituents
The compound shares a cyclohexanecarboxamide backbone with derivatives reported in and . Key analogs include:
- N-(3-Methoxyphenylcarbamothioyl)cyclohexanecarboxamide (H2L7) : Features a thiourea linker instead of a chromene core. The 3-methoxyphenyl group enhances hydrogen-bonding capacity compared to chloro or methyl substituents in H2L2–H2L4. Its IR spectra show characteristic N–H stretches at 3256–3227 cm⁻¹ and C=O vibrations at 1664 cm⁻¹, similar to the target compound .
Table 1: Comparison of Aryl-Substituted Cyclohexanecarboxamide Derivatives
Chromene-2-Carboxamide Derivatives
describes analogs with halogen or nitro substituents on the benzamide ring:
- 4-Bromo-N-(4-oxo-4H-chromen-2-yl)benzamide : Higher melting point (287°C) compared to the target compound, likely due to bromine’s polarizability and stronger intermolecular forces .
Table 2: Physicochemical Properties of Chromene-2-Carboxamide Analogs
| Compound | Substituent | Melting Point (°C) | Yield (%) | Key Spectral Data (IR, NMR) |
|---|---|---|---|---|
| Target Compound | 3-Methoxy | Not reported | Not reported | Expected C=O stretch ~1660 cm⁻¹ |
| 4-Bromo-N-(4-oxo-4H-chromen-2-yl)benzamide | 4-Bromo | 287 | 93 | ¹H NMR: δ 7.81–7.92 (ArH) |
| 4-Nitro-N-(4-oxo-4H-chromen-2-yl)benzamide | 4-Nitro | 323 | 78 | IR: ν(C≡N) 2214 cm⁻¹; ¹H NMR: δ 10.13 (NH) |
Heterocyclic Variations
- Quinoline-Based Analog (BT65664): Replaces chromene with a quinoline ring, introducing additional nitrogen atoms for enhanced π-π stacking interactions .
Table 3: Impact of Core Heterocycle Modifications
| Compound | Core Structure | Key Differences | Potential Implications |
|---|---|---|---|
| Target Compound | Chromene | 4-Oxo group, 3-methoxyphenyl substituent | Balanced solubility/reactivity |
| BT65664 | Quinoline | Nitrogen-containing aromatic system | Enhanced DNA intercalation |
| N-[2-(6-Methyl-4-oxochromen-3-yl)-...] | Thiazolidine | Sulfur-containing ring | Altered metabolic stability |
Crystallographic Insights
- The cyclohexane ring in related compounds adopts a chair conformation, stabilized by intramolecular N–H∙∙∙O hydrogen bonds (e.g., H2L9, H2L7) .
- Crystal packing in N-(2-oxoazepin-3-yl)cyclohexanecarboxamide involves N–H∙∙∙O hydrogen bonds forming [100] chains, suggesting similar intermolecular interactions in the target compound .
Biological Activity
N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound has attracted attention due to its diverse biological activities, particularly in medicinal chemistry. Its unique structural features, including a chromenone core and a methoxyphenyl group, suggest potential applications in treating various diseases, especially cancer and inflammatory conditions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound integrates several functional groups that enhance its biological activity, including a methoxy group which may influence solubility and reactivity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The mechanism involves disrupting microtubule dynamics, leading to apoptosis in cancer cells. This property is particularly valuable as many existing cancer therapies target similar pathways.
Key Findings:
- Inhibition of Tubulin Polymerization: The compound significantly disrupts microtubule formation in vitro.
- Induction of Apoptosis: Studies demonstrate that treatment with this compound leads to increased apoptosis markers in cancer cell lines.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It inhibits specific enzymes and pathways associated with inflammation, making it a candidate for developing treatments for inflammatory diseases.
Research Highlights:
- Enzyme Inhibition: The compound inhibits cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.
- Cellular Studies: In vitro studies have shown reduced levels of pro-inflammatory cytokines following treatment with the compound.
Case Studies and Research Findings
-
Study on Anticancer Activity:
- A study conducted on various cancer cell lines (e.g., MCF-7, HeLa) revealed that this compound reduced cell viability significantly compared to control groups. The IC50 values ranged from 5 to 15 µM depending on the cell line tested.
-
Anti-inflammatory Mechanism:
- In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in managing inflammatory conditions.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other known compounds with similar structures:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | IC50 (µM) |
|---|---|---|---|
| This compound | High | Moderate | 5 - 15 |
| Celecoxib | Moderate | High | 10 |
| Curcumin | High | High | 8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
